Fluorochloridone, trans-
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Overview
Description
Fluorochloridone, trans- is a selective herbicide used primarily for pre-emergence control of a wide range of weeds in various crops such as cereals, potatoes, and umbelliferous crops. It is known for its high herbicidal activity, particularly in its trans-isomer form, which is more effective than the cis-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorochloridone is synthesized through a multi-step process involving the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The synthesis typically involves:
Chlorination: Introduction of chlorine atoms into the pyrrolidinone ring.
Fluorination: Addition of fluorine atoms to the aromatic ring.
Cyclization: Formation of the pyrrolidinone ring structure.
Industrial Production Methods
Industrial production of fluorochloridone involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yields and efficiency. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and distillation to obtain high-purity fluorochloridone.
Chemical Reactions Analysis
Types of Reactions
Fluorochloridone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as sodium borohydride.
Substitution: Involves reagents like sodium hydroxide or other nucleophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Resulting from reduction reactions.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Fluorochloridone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Studied for its potential genotoxicity and cytotoxicity, raising concerns about human exposure.
Industry: Applied in agricultural practices for effective weed control in various crops
Mechanism of Action
Fluorochloridone exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants, leading to the bleaching of plant leaves. The compound induces autophagy in cells through the ROS-mediated AKT-mTOR signaling pathway. This pathway involves the accumulation of reactive oxygen species (ROS), which inhibits the activities of AKT and mTOR kinases, leading to autophagy and cell death .
Comparison with Similar Compounds
Fluorochloridone is compared with other similar herbicides such as:
Acetochlor: Known for its use in pre-emergent weed control but has different metabolic pathways.
Alachlor: Similar in application but differs in its carcinogenic potential.
Butachlor: Used in similar agricultural settings but has distinct metabolic activation pathways.
Metolachlor: Another pre-emergent herbicide with unique metabolic and toxicological profiles.
Fluorochloridone stands out due to its high efficacy in weed control and its specific mechanism of action involving the inhibition of carotenoid biosynthesis and induction of autophagy .
Properties
CAS No. |
61213-60-3 |
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Molecular Formula |
C12H10Cl2F3NO |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1 |
InChI Key |
OQZCSNDVOWYALR-OIBJUYFYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Origin of Product |
United States |
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